molecular formula C16H18ClN3O4S B2591612 N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2309749-72-0

N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2591612
CAS No.: 2309749-72-0
M. Wt: 383.85
InChI Key: ORHHOCPLAYBMBO-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by multiple functional groups:

  • Aromatic substituents: A 5-chloro-2-cyanophenyl group, introducing electron-withdrawing chloro and cyano moieties.
  • Heterocyclic moiety: A tetrahydrothiophen (sulfur-containing saturated five-membered ring) substituted with a 2-hydroxyethoxy group, enhancing hydrophilicity and stereochemical complexity.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c17-12-2-1-11(8-18)13(7-12)20-15(23)14(22)19-9-16(24-5-4-21)3-6-25-10-16/h1-2,7,21H,3-6,9-10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHHOCPLAYBMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Chloro-substituted phenyl ring
  • Cyanophenyl group
  • Tetrahydrofuran moiety linked through an oxalamide bond

The molecular formula is C16H18ClN3O4SC_{16}H_{18}ClN_{3}O_{4}S with a molecular weight of 383.9 g/mol. Its unique structure contributes to its biological properties and potential therapeutic applications .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

Research indicates that the compound may exhibit anti-inflammatory and anticancer properties by altering the expression of pro-inflammatory cytokines and chemokines .

Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of related compounds and indicated that derivatives with similar structural features could significantly reduce the production of nitric oxide (NO) in LPS-stimulated macrophages. This suggests that this compound might also possess similar anti-inflammatory effects, potentially acting as a safer alternative to traditional anti-inflammatory drugs .

Cytotoxicity and Cell Viability

The cytotoxic effects of compounds in this class were evaluated using the MTT assay, which measures cell viability. Results showed that certain concentrations led to a significant reduction in cell viability, indicating that while some derivatives may be cytotoxic, others could be developed for therapeutic use without adverse effects .

Research Findings Summary

Study FocusFindings
Anti-inflammatory Activity Significant reduction in NO production in LPS-stimulated cells; potential for therapeutic use.
Cytotoxicity Varied effects on cell viability; some derivatives showed promise as non-toxic alternatives.
Enzyme Inhibition Potential to inhibit specific enzymes involved in inflammatory pathways.

Case Studies

  • Case Study on Enzyme Inhibition : In vitro studies demonstrated that compounds similar to this compound inhibited cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis, offering a potential pathway for cancer treatment development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide Derivatives

The target compound shares structural homology with N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4 in ). Key comparisons include:

Feature Target Compound Compound 4
Core Structure Oxalamide Oxalamide
Substituents Chlorophenyl, tetrahydrothiophen, hydroxyethoxy Chlorophenyl, azetidinone, methoxyphenyl
Synthesis Solvent Not specified 1,4-Dioxane
Key Reactants Not specified Chloroacetyl chloride, triethylamine

The tetrahydrothiophen group in the target compound may improve solubility compared to the rigid azetidinone rings in Compound 4.

Chloro-Substituted Amides

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () shares chloro and cyano substituents but differs in core structure (acetamide vs. oxalamide):

Feature Target Compound Compound
Amide Type Oxalamide (bis-amide) Acetamide (mono-amide)
Chloro Position 5-chloro on phenyl 4-chloro on phenyl
Cyano Group 2-cyanophenyl 3-cyano on pyrazole

The oxalamide core likely increases molecular rigidity and intermolecular interactions compared to the single amide bond in acetamide derivatives.

Sulfur-Containing Heterocycles

The tetrahydrothiophen moiety in the target compound can be compared to sulfur-containing analogs in and :

  • Thiazolidinone derivatives (): Compounds 9–13 feature thioxoacetamide and thiazolidinone rings.
  • Sulfur-linked aromatic systems (): Compounds with sulfur atoms in pyrazole and thioether linkages highlight the versatility of sulfur in modulating electronic properties. The hydroxyethoxy group in the target compound may enhance water solubility compared to purely aromatic sulfur systems.

Structural and Functional Implications

  • Synthetic Complexity : The tetrahydrothiophen group introduces stereochemical challenges absent in simpler aryl-amides (e.g., ), necessitating advanced purification techniques like recrystallization .

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